REACTION_SMILES
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[CH2:15]([N+:16]([CH2:17][CH2:18][CH2:19][CH3:20])([CH2:21][CH2:22][CH2:23][CH3:24])[CH2:25][CH2:26][CH2:27][CH3:28])[CH2:29][CH2:30][CH3:31].[CH3:1][Si:2]([C:3]#[C:4][C:5]1([OH:11])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]1)([CH3:12])[CH3:13].[F-:14].[O:32]1[CH2:33][CH2:34][CH2:35][CH2:36]1>>[CH:3]#[C:4][C:5]1([OH:11])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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C[Si](C)(C)C#CC1(O)CCCCC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[F-]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
C#CC1(O)CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:15]([N+:16]([CH2:17][CH2:18][CH2:19][CH3:20])([CH2:21][CH2:22][CH2:23][CH3:24])[CH2:25][CH2:26][CH2:27][CH3:28])[CH2:29][CH2:30][CH3:31].[CH3:1][Si:2]([C:3]#[C:4][C:5]1([OH:11])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]1)([CH3:12])[CH3:13].[F-:14].[O:32]1[CH2:33][CH2:34][CH2:35][CH2:36]1>>[CH:3]#[C:4][C:5]1([OH:11])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#CC1(O)CCCCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[F-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
C#CC1(O)CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |